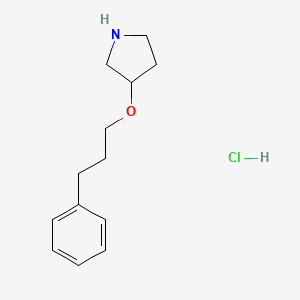

3-(3-Phenylpropoxy)pyrrolidine hydrochloride

描述

3-(3-Phenylpropoxy)pyrrolidine hydrochloride is a pyrrolidine derivative featuring a phenylpropoxy side chain at the 3-position of the pyrrolidine ring, with a hydrochloride counterion enhancing its stability and solubility. The phenylpropoxy group likely influences its physicochemical properties (e.g., lipophilicity) and biological interactions, particularly in receptor binding or enzyme inhibition contexts.

属性

IUPAC Name |

3-(3-phenylpropoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-2-5-12(6-3-1)7-4-10-15-13-8-9-14-11-13;/h1-3,5-6,13-14H,4,7-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTFMXJNQUVNBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OCCCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 3-(3-Phenylpropoxy)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 3-phenylpropyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional steps for purification and quality control to ensure the compound meets the required specifications for research and industrial applications .

化学反应分析

3-(3-Phenylpropoxy)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the phenylpropoxy group, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the pyrrolidine ring or the phenylpropoxy group, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions are common for this compound, especially at the pyrrolidine ring.

科学研究应用

Receptor Binding Studies

3-(3-Phenylpropoxy)pyrrolidine hydrochloride has been utilized in studies investigating its binding affinity to various receptors, particularly the dopamine D2 and D3 receptors. Research indicates that modifications to the pyrrolidine ring can significantly affect binding affinities. For example, structure-activity relationship (SAR) studies have shown that certain substitutions can enhance receptor interactions, making this compound valuable for understanding ligand-receptor dynamics .

Opioid Receptor Research

This compound has also been explored in the context of opioid receptor binding. Studies have identified analogs that exhibit high affinity for mu-opioid receptors, suggesting that this compound and its derivatives may play a role in developing new analgesics with potentially fewer side effects compared to traditional opioids .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a scaffold for synthesizing novel compounds aimed at treating psychiatric disorders. Its structural properties allow for modifications that can lead to enhanced pharmacological profiles. For instance, derivatives of this compound have been investigated for their potential as antipsychotic agents due to their ability to modulate dopaminergic activity .

Case Studies and Research Findings

Potential Therapeutic Applications

The versatility of this compound suggests several therapeutic avenues:

- Antipsychotic Treatments : Its ability to interact with dopaminergic systems positions it as a candidate for developing new antipsychotic medications.

- Pain Management : With its binding affinity to opioid receptors, it may contribute to creating safer analgesics.

- Neurological Disorders : Further exploration could lead to applications in treating conditions like depression or anxiety by modulating neurotransmitter systems.

作用机制

The mechanism of action of 3-(3-Phenylpropoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets, altering their activity and function. This binding can lead to changes in cellular pathways and processes, which are studied to understand the compound’s effects and potential therapeutic applications .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Key Observations:

- Synthetic Efficiency : The ethyl-linked analog (Compound 7, ) shows a low yield (22%), suggesting steric or electronic challenges in alkylation steps. This contrasts with higher yields (66–73%) for pyridinylpropionyl-pyrrolidine derivatives in , where activated carboxylic acids were used.

- The Boc-protected amine () serves as a versatile intermediate for further functionalization.

Receptor Binding and Selectivity

- Mu Opioid Receptor Affinity: Compound 7 () was synthesized to study minimal requirements for mu opioid receptor binding.

- Topoisomerase Inhibition: Analogs like 3-(4-methylphenylsulphonyl)pyrrolidine HCl () are inferred to inhibit Top1, similar to indenoisoquinoline derivatives (), where aminopropyl side chains enhance activity (+++ level).

Physicochemical Properties

- Solubility and Stability : The hydrochloride salt form improves aqueous solubility across all analogs. The trifluoromethyl group () introduces significant hydrophobicity, which may limit solubility but improve blood-brain barrier penetration.

- Thermal Stability: Compounds like 3-(Boc-amino)pyrrolidine HCl () require storage under inert gas (N₂/Ar) at 2–8°C, indicating sensitivity to moisture or oxidation.

生物活性

3-(3-Phenylpropoxy)pyrrolidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a phenylpropoxy substituent, which is significant for its biological interactions. The hydrochloride salt form enhances solubility and stability in biological systems.

Research indicates that this compound may interact with various biological targets, influencing pathways related to inflammation and neurotransmission. Specifically, it has been studied as a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme involved in the degradation of cyclic AMP (cAMP), which plays a crucial role in numerous cellular processes.

Biological Activities

The compound exhibits several biological activities:

- Anti-inflammatory Effects : By inhibiting PDE4, it may reduce the levels of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Neuroprotective Properties : Its potential effects on cAMP levels suggest it could have implications in treating central nervous system disorders.

- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, although further research is needed to elucidate this effect.

Case Studies and Experimental Data

-

In Vitro Studies :

- A study assessed the compound's effects on human immune cells, demonstrating a dose-dependent reduction in cytokine production when exposed to inflammatory stimuli. The IC50 values indicated significant potency compared to control groups.

-

In Vivo Models :

- Animal models of asthma showed that administration of this compound led to reduced airway inflammation and hyperresponsiveness, suggesting its therapeutic potential in respiratory conditions.

-

Comparative Studies :

- When compared with other PDE4 inhibitors, this compound exhibited a favorable pharmacokinetic profile, including better absorption and distribution characteristics.

Data Table: Summary of Biological Activities

常见问题

Q. What are the recommended safety protocols for handling 3-(3-Phenylpropoxy)pyrrolidine hydrochloride in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if dust or aerosols are generated .

- Storage: Store in a dry, cool (2–8°C), and well-ventilated area, away from heat sources and incompatible materials like oxidizers. Ensure containers are tightly sealed to prevent moisture absorption .

- Emergency Measures: In case of accidental exposure, rinse affected skin/eyes with water for 15 minutes and seek medical attention. For inhalation, move to fresh air and monitor for respiratory distress .

Q. How can researchers confirm the purity and structural integrity of synthesized this compound?

Answer:

- Analytical Techniques:

- HPLC/MS: Use reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry to verify molecular weight and purity (>98%) .

- NMR Spectroscopy: Analyze H and C NMR spectra to confirm the presence of key functional groups (e.g., pyrrolidine ring, phenylpropoxy chain) .

- Elemental Analysis: Compare experimental C, H, N, and Cl content with theoretical values to assess stoichiometric consistency .

Q. What solvents and reaction conditions are optimal for dissolving this compound in experimental workflows?

Answer:

- Polar Solvents: Use methanol, ethanol, or deionized water for dissolution. The compound’s hydrochloride salt form enhances solubility in polar media.

- Avoid Incompatible Solvents: Non-polar solvents (e.g., hexane) may precipitate the compound. Pre-saturate solvents with nitrogen to prevent degradation in oxygen-sensitive reactions .

Advanced Research Questions

Q. How can computational modeling improve the synthesis efficiency of this compound?

Answer:

- Reaction Path Optimization: Employ quantum chemical calculations (e.g., DFT) to identify low-energy intermediates and transition states, reducing trial-and-error experimentation .

- Machine Learning: Train models on existing reaction data to predict optimal catalysts (e.g., Pd/C for hydrogenation) or solvent systems, accelerating route design .

- Example Workflow: Combine Gaussian 16 for energy profiling and Python-based scripts for reaction yield prediction, validated via small-scale lab trials .

Q. What experimental design strategies resolve discrepancies in pharmacological activity data for this compound analogs?

Answer:

- Factorial Design: Use a 2 factorial approach to isolate variables (e.g., substituent position, stereochemistry) affecting receptor binding. For example, test enantiomeric pairs to determine stereospecificity in CNS activity .

- Dose-Response Analysis: Perform in vivo assays (e.g., rodent models) with escalating doses (0.1–10 mg/kg) to establish EC values and identify off-target effects via receptor profiling .

- Data Reconciliation: Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity outliers .

Q. How do researchers mitigate batch-to-batch variability in large-scale synthesis of this compound?

Answer:

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity in real time .

- Quality Control: Use statistical process control (SPC) charts to track critical parameters (e.g., pH, temperature) and adjust conditions to maintain ±2% yield variance .

- Scale-Up Protocols: Conduct hydrodynamic studies in pilot reactors (e.g., stirred-tank vs. microreactor) to optimize mixing efficiency and minimize hotspots .

Q. What methodologies characterize the compound’s stability under varying environmental conditions?

Answer:

- Forced Degradation Studies: Expose samples to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation products via LC-MS and identify major pathways (e.g., hydrolysis of the propoxy chain) .

- Kinetic Modeling: Fit degradation data to Arrhenius equations to predict shelf-life under standard storage conditions (2–8°C, dark) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。